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Stachyose hydrate from Stachys tuberifera -

Stachyose hydrate from Stachys tuberifera

Catalog Number: EVT-8156307
CAS Number:
Molecular Formula: C24H44O22
Molecular Weight: 684.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Source: Stachyose hydrate is primarily extracted from Stachys tuberifera, a species belonging to the Lamiaceae family. This plant is known for its tuberous roots which are rich in oligosaccharides.

Classification: Stachyose is classified as a non-reducing sugar and is categorized under galactosyl oligosaccharides. Its chemical formula is C24H42O21C_{24}H_{42}O_{21}, and it is identified by the CAS number 54261-98-2. The IUPAC name for stachyose hydrate is complex due to its multiple hydroxyl groups and glycosidic linkages.

Synthesis Analysis

Stachyose can be synthesized through enzymatic processes involving sucrose as a primary substrate. A notable method involves a multienzyme system that includes:

  • Sucrose Synthase
  • UDP-Glucose 4-Epimerase
  • Galactinol Synthase
  • Raffinose Synthase
  • Stachyose Synthase

The synthesis process typically follows these steps:

  1. Initial Reaction: Sucrose is converted to galactinol using sucrose synthase and UDP-glucose 4-epimerase.
  2. Formation of Raffinose: Galactinol then acts as a substrate for raffinose synthase to produce raffinose.
  3. Final Conversion to Stachyose: Raffinose undergoes further reaction with galactinol to yield stachyose.

This process can be optimized by adjusting temperature, pH, and enzyme concentrations to enhance yield and efficiency .

Chemical Reactions Analysis

Stachyose participates in various chemical reactions primarily involving hydrolysis and fermentation:

  1. Hydrolysis: Under acidic or enzymatic conditions, stachyose can hydrolyze into its constituent sugars (galactose, glucose, fructose).
  2. Fermentation: In the gastrointestinal tract, stachyose can be fermented by gut microbiota, producing short-chain fatty acids which have health benefits.

These reactions are influenced by factors such as temperature, pH, and the presence of specific enzymes or microorganisms .

Mechanism of Action

The mechanism of action of stachyose primarily relates to its prebiotic properties. Upon fermentation by gut bacteria:

  • It increases the production of beneficial short-chain fatty acids.
  • Enhances gut health by promoting the growth of beneficial bacteria such as bifidobacteria.
  • Modulates immune responses through the production of metabolites that influence gut homeostasis.

Research indicates that stachyose may also play a role in reducing gastrointestinal discomfort associated with other oligosaccharides due to its unique structure .

Physical and Chemical Properties Analysis

Stachyose hydrate exhibits several notable physical and chemical properties:

  • Appearance: White to light yellow powder.
  • Melting Point: Ranges from 95°C to 105°C.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Infrared Spectrum: Conforms to standard profiles indicating purity.
  • Water Content: Typically less than or equal to 12% .

These properties make it suitable for various applications in food science and nutrition.

Applications

Stachyose hydrate has diverse applications across several fields:

  1. Food Industry: Used as a sweetener and texturizer in food products due to its non-reducing nature.
  2. Pharmaceuticals: Investigated for potential prebiotic effects that promote gut health.
  3. Biotechnology: Utilized in metabolic engineering studies aimed at optimizing oligosaccharide production.

Additionally, ongoing research explores its role in enhancing nutrient absorption and modulating immune functions .

Phylogenetic Distribution of Stachys tuberifera as a Primary Source

Stachys tuberifera (syn. Stachys sieboldii), commonly known as Chinese artichoke or crosnes, belongs to the Lamiaceae family. This perennial herbaceous plant is phylogenetically distinguished by its ability to synthesize high concentrations of stachyose hydrate (C~24~H~42~O~21~·xH~2~O) within its tubers. The species is native to East Asia but naturalized in parts of Europe and North America. Its tubers serve as specialized storage organs where stachyose accumulates to levels of 50–70% of dry weight, significantly higher than in other Stachys species like Stachys affinis or Stachys floridana [1] [7].

Stachys tuberifera occupies a unique ecological niche due to its rhizomatous growth habit and preference for well-drained soils in temperate climates. While stachyose occurs widely in angiosperms (e.g., legumes, cucurbits), Stachys tuberifera is a primary commercial source due to:

  • Tissue-specific accumulation: Tubers show 3–5 times higher stachyose concentration than leaves or stems [5].
  • Evolutionary adaptation: Molecular phylogenies indicate convergent evolution in tuber-forming Lamiaceae for RFO (raffinose family oligosaccharide) accumulation as a desiccation protectant [6].

Table 1: Phylogenetic Distribution of Stachyose in Plant Species

Plant FamilySpeciesCommon NameStachyose Content (% Dry Weight)Primary Storage Organ
LamiaceaeStachys tuberiferaChinese artichoke50–70%Tubers
LamiaceaeStachys affinisCrosnes20–40%Tubers
FabaceaeGlycine maxSoybean1–6%Seeds
RehmanniaceaeRehmannia glutinosaChinese foxglove2.1–3.4%Roots
ScrophulariaceaeDigitalis purpureaFoxglove0.5–1.8%Leaves

Properties

Product Name

Stachyose hydrate from Stachys tuberifera

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Molecular Formula

C24H44O22

Molecular Weight

684.6 g/mol

InChI

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1

InChI Key

YDBMRUQRXAFOAH-KTDNCYJLSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O

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